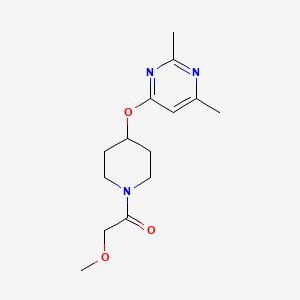

![molecular formula C23H17ClN2O2 B2367193 benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate CAS No. 861208-67-5](/img/structure/B2367193.png)

benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

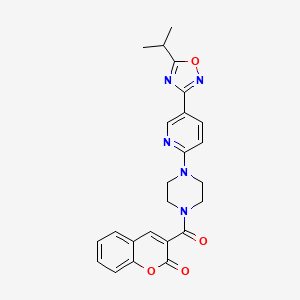

“Benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate” is a chemical compound with the molecular formula C23H17ClN2O2 . It belongs to the class of compounds known as quinazolines, which are heterocyclic compounds with a wide range of biological properties . Quinazolines are considered important in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Molecular Structure Analysis

The molecular structure of “benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate” consists of a quinazoline core with a benzyl carbamate group attached. The quinazoline core is a bicyclic compound consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other is a nitrogen-containing heterocycle (pyrimidine) .

Scientific Research Applications

Catalyst-Free Synthesis Applications

- Catalyst-Free Synthesis of Carbamates : A novel catalyst-free synthesis method for N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates has been developed. This environmentally friendly technique is effective for synthesizing a wide range of N-quinolin-2-yl substituted carbamates with good-to-high yields. This method also facilitates the synthesis of ethyl benzo[h]quinolin-2-yl carbamate (Kasatkina et al., 2021).

Biological Activity and Medicinal Applications

Antimicrobial Screening of Quinoline Derivatives : Quinoline derivatives, including those similar in structure to benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate, have shown promising in vitro antibacterial activity against pathogens like S. aureus and E. coli. These compounds offer potential in developing new antimicrobial agents (Idrees et al., 2020).

Anti-Inflammatory and Antibacterial Activities : Quinoline-derivatives exhibit significant in vitro anti-inflammatory and antibacterial activities. Certain compounds have shown better anti-inflammatory activity than standard drugs like diclofenac sodium and indomethacin. Additionally, these compounds display moderate to potent antibacterial activity, presenting them as candidates for further medicinal applications (Shaikh et al., 2021).

Anticancer Activity of Quinoline Derivatives : Some novel quinoline derivatives have demonstrated anti-breast cancer activity. The synthesized compounds showed higher cytotoxic activity against the breast cancer cell line MCF7 compared to standard drugs, suggesting their potential as anticancer agents (Ghorab & Alsaid, 2015).

Synthesis and Antimicrobial Potential : The synthesis of N’-(Alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives and their antimicrobial potential have been explored. These compounds, especially 2-propyl-(N’-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)quinoline-4-carbohydrazide, emerged as potent antimicrobial agents, paving the way for future drug development (Bello et al., 2017).

Future Directions

The future directions for research on “benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate” and similar quinazoline derivatives could involve further exploration of their biological activities and potential therapeutic applications. Given the wide range of biological activities exhibited by quinazoline derivatives, they could be investigated for potential use in treating various diseases .

properties

IUPAC Name |

benzyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN2O2/c24-18-12-10-17(11-13-18)21-14-22(19-8-4-5-9-20(19)25-21)26-23(27)28-15-16-6-2-1-3-7-16/h1-14H,15H2,(H,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKIOWFGNMQWJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B2367110.png)

![3-((5-((pyridin-3-ylmethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2367111.png)

![8-(4-ethoxyphenyl)-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2367115.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2367118.png)

![N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2367120.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)furan-2-carboxamide](/img/structure/B2367126.png)

![1,1-Dimethoxy-2-[(2-methylpropan-2-yl)oxy]cyclopropane](/img/structure/B2367131.png)

methanone](/img/structure/B2367132.png)